IMB5046 (4-Methylsulfanyl-Benzyl Ester Analog) Retains Nanomolar Cytotoxicity in Multidrug-Resistant Cell Lines Resistant to Colchicine, Vincristine, and Paclitaxel
The 4-methylsulfanyl-benzyl ester derivative of the phenyl 2-(4-morpholinyl)-5-nitrobenzoate core (IMB5046) maintains potent cytotoxicity against tumor cell lines that exhibit frank resistance to the canonical microtubule-binding agents colchicine, vincristine, and paclitaxel. This functional differentiation is attributed to the compound not being a substrate for the P-glycoprotein (P-gp) efflux pump, which actively exports colchicine, vincristine, and paclitaxel from resistant cells [1].
| Evidence Dimension | Cytotoxicity in multidrug-resistant tumor cell lines |
|---|---|
| Target Compound Data | IMB5046 IC₅₀ range: 37–426 nM across multiple tumor cell lines, including those resistant to colchicine, vincristine, and paclitaxel |
| Comparator Or Baseline | Colchicine, vincristine, paclitaxel: ineffective (resistant) in the same multidrug-resistant cell lines |
| Quantified Difference | IMB5046 remains active (IC₅₀ 37–426 nM) in cell lines where colchicine, vincristine, and paclitaxel lose efficacy due to P-gp-mediated resistance |
| Conditions | In vitro cytotoxicity assays against multiple human tumor cell lines, including P-gp-overexpressing multidrug-resistant sublines |
Why This Matters
This evidence establishes that the 2-morpholino-5-nitrobenzoate scaffold can be elaborated into microtubule inhibitors that evade P-gp-mediated resistance—a critical differentiator for researchers developing therapeutics against refractory or multidrug-resistant tumors.
- [1] Zheng YB, Gong JH, Liu XJ, et al. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. Sci Rep. 2016;6:31472. View Source
